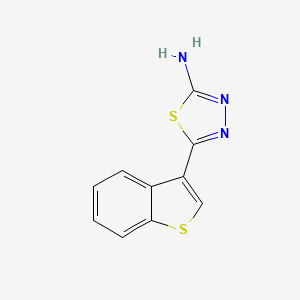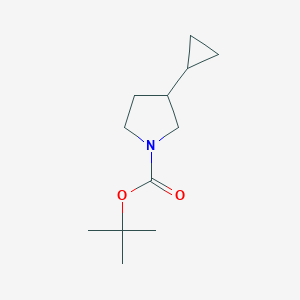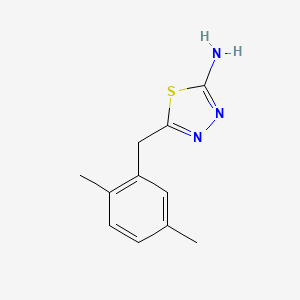
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,5-dimethylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale production.
化学反応の分析
Types of Reactions
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiadiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
作用機序
The mechanism of action of 5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- 2,5-Dimethylbenzothiazole
- 2,5-Dimethylbenzoxazole
- 2,5-Dimethylbenzimidazole
Comparison
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to benzothiazole, benzoxazole, and benzimidazole derivatives, the thiadiazole ring offers different electronic and steric effects, leading to variations in reactivity and biological activity. The sulfur and nitrogen atoms in the thiadiazole ring can participate in different types of interactions, making this compound a valuable scaffold for drug design and materials science.
特性
分子式 |
C11H13N3S |
|---|---|
分子量 |
219.31 g/mol |
IUPAC名 |
5-[(2,5-dimethylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-7-3-4-8(2)9(5-7)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14) |
InChIキー |
ISTDJYJCGBJSDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CC2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)

![3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)
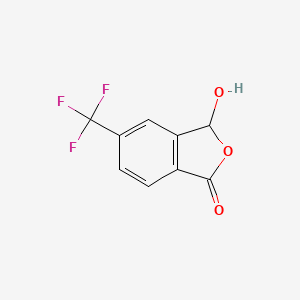

![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)

![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)
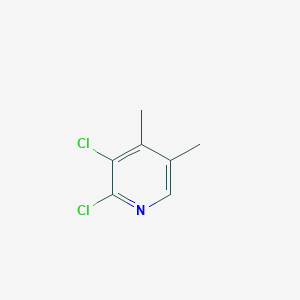
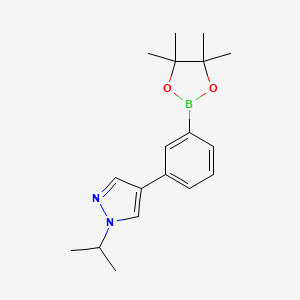
![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)

